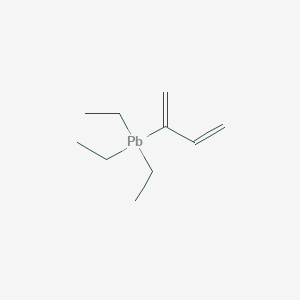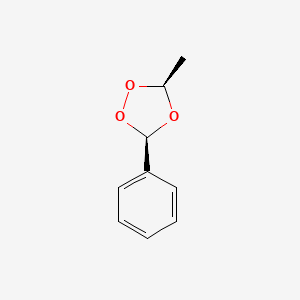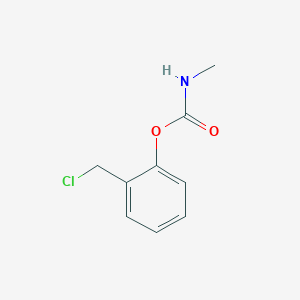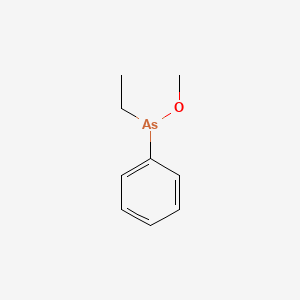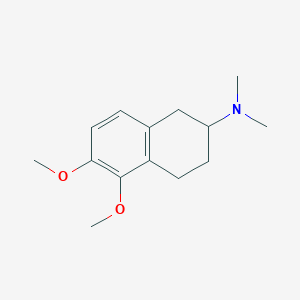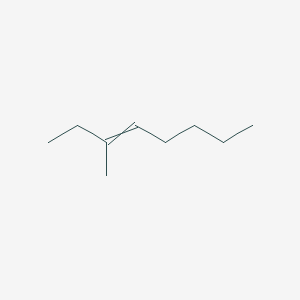
3-Methyloct-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyloct-3-ene is an organic compound with the molecular formula C9H18. It is a colorless liquid with a hydrocarbon-like odor. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Vorbereitungsmethoden
3-Methyloct-3-ene can be synthesized through various methods. One common synthetic route involves the use of Ziegler-Natta catalysts in the hydrogenation of alkenes . Another method includes the reaction of other alkenes under specific conditions to produce this compound . Industrial production methods often involve these catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Methyloct-3-ene undergoes several types of chemical reactions, including:
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, converting the double bond to a single bond.
Substitution: Halogenation reactions can occur where halogens like chlorine (Cl2) or bromine (Br2) add across the double bond.
Wissenschaftliche Forschungsanwendungen
3-Methyloct-3-ene is used in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the production of more complex molecules.
Biology: This compound can be used in studies involving hydrocarbon metabolism and enzymatic reactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the manufacture of fragrances and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyloct-3-ene involves its interaction with molecular targets through its double bond. This interaction can lead to various chemical transformations, such as the formation of carbonyl compounds during oxidation reactions. The pathways involved often include the cleavage of the double bond and subsequent formation of new bonds with reagents.
Vergleich Mit ähnlichen Verbindungen
3-Methyloct-3-ene can be compared to other alkenes such as:
3-Methylhept-3-ene: Similar in structure but with a shorter carbon chain.
3-Methylnon-3-ene: Similar but with a longer carbon chain.
3-Methylhex-3-ene: Another similar compound with an even shorter carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the position of the methyl group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
20826-36-2 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
3-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
RRPHUUXRVVPAAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

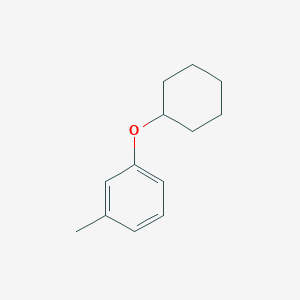
![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
